Rosamicin is a 16-membered macrolide antibiotic produced by the bacterium Micromonospora rosaria [1] [2]. Its initial discovery and biological characterization were reported in the early 1970s [1]. The producing organism, Micromonospora rosaria NRRL 3718T, was formally proposed and described as a species later, in 1986 [2].
A core structural feature of rosamicin is a branched lactone aglycone core decorated with the amino sugar D-desosamine at the C-5 position [3] [4]. The interest in this molecule stems from its potent activity against a range of bacteria.
Early biological studies highlighted rosamicin's broad-spectrum antimicrobial activity, which was found to be equal or superior to other macrolide antibiotics like erythromycin and megalomicin A [1].
The table below summarizes the key biological properties of rosamicin as reported in its initial discovery phase:
| Property | Description |
|---|---|
| Antibiotic Class | 16-membered macrolide [3] [1] |
| Producer Strain | Micromonospora rosaria NRRL 3718T [5] [2] |
| Gram-positive Bacteria | Highly active; effective against some erythromycin-resistant Staphylococcus aureus strains [1] |
| Gram-negative Bacteria | Improved activity compared to erythromycin and megalomicin A [1] |
| Other Microbes | Highly active against various Mycoplasma and anaerobic species [1] |
| In Vivo Efficacy | Comparable to erythromycin in mouse protection tests [1] |
A significant advancement in rosamicin research was the use of metabolic engineering to create novel derivatives. A 2009 study successfully engineered M. rosaria to produce new rosamicin derivatives by introducing a sugar biosynthesis gene cluster [3] [4].
The following diagram illustrates this genetic engineering workflow:
This diagram outlines the key steps to engineer M. rosaria for producing novel rosamicin derivatives.
Before modern genetic engineering, classical mutagenesis was a key tool for strain improvement. A 1983 study established optimized protocols for mutagenizing M. rosaria [5].
The table below compares the two primary methods used in this study:
| Parameter | Mycelial Fragments | Protoplasts |
|---|---|---|
| NTG Sensitivity | Standard sensitivity | High sensitivity [5] |
| Cell Characteristics | Not single cells | Single cells [5] |
| Frequency of Auxotrophs | Effective (up to 4%) | Somewhat lower [5] |
| Key Advantage | Defined, effective protocol | Single-cell characteristic [5] |
The table below summarizes the key identifiers for this antibiotic, confirming its singular identity.
| Attribute | Description |
|---|---|
| Systematic Name | Rosaramicin [1] |
| Other Names | Rosamicin, Juvenimicin A3 [2] [3] [1] |
| IUPAC Name | {(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-Ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl}acetaldehyde [1] |
| Chemical Formula | C31H51NO9 [1] |
| Source | Produced by Micromonospora rosaria [3] [4] [5] |
Authoritative sources consistently treat these names as interchangeable. A technical reference on antibiotics states, "this compound, formerly called rosamicin" [3]. Wikipedia and chemical databases also list "rosamicin" under the "other names" section for the this compound entry [1].
This compound is a 16-membered macrolide antibiotic with a broad spectrum of activity.
As a macrolide, this compound inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids and halting the production of essential proteins [6]. The following diagram illustrates this process.
Diagram: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
The tables below summarize key in vitro activity and pharmacokinetic data from published studies.
Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism Group | Representative Strains | This compound MIC (µg/mL) | Comparative Activity |
|---|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus spp., Enterococci | 0.02 - 4.0 [4] | Similar or superior to erythromycin [4] [5] |
| Gram-negative Bacteria | Enterobacteriaceae, Pseudomonas | Varies with pH [4] | More active than erythromycin [4] [5] |
| Other Pathogens | Ureaplasma spp., Mycoplasma spp., Anaerobes | Highly active [7] [5] | - |
Table 2: Human Pharmacokinetics (Single 500 mg Dose)
| Parameter | Intravenous | Oral Solution | Oral Tablet |
|---|---|---|---|
| Absolute Bioavailability | 100% (reference) | 32-39% [8] | 32-39% [8] |
| Elimination Half-life | 3.28 hours [8] | Similar to IV [8] | Similar to IV [8] |
| Volume of Distribution | 3.78 L/kg [8] | - | - |
| Primary Route of Elimination | Extensive metabolism, primarily fecal excretion (86.7% of dose) [8] |
Key experimental findings and methodologies from the literature highlight its research utility.
This guide synthesizes the available scientific data on Rosaramicin, a macrolide antibiotic, detailing its spectrum of activity, efficacy against resistant strains, and key experimental methodologies relevant for research applications.
This compound is a lipid-soluble, basic macrolide antibiotic produced by Micromonospora rosaria [1]. Its chemical structure grants it a broad spectrum of antibacterial activity. Notably, its activity is equal or superior to erythromycin and megalomicin A against Gram-positive bacteria, with improved efficacy against many Gram-negative organisms [2]. A key pharmacological advantage is its tissue distribution; experiments in dogs have shown it achieves higher concentrations in the prostate than erythromycin, indicating potential for treating infections in this organ [1].
The quantitative data below summarizes the in vitro potency of this compound against various bacterial groups, as reported in the literature.
| Organism Group / Specific Organisms | Key Comparative Findings (vs. other macrolides) | Research Context / Notes |
|---|---|---|
| Gram-positive Bacteria | Generally exhibits activity equal or superior to erythromycin [2]. | Found active against a variety of Gram-positive species [2]. |
| Gram-negative Bacteria | Shows improved activity compared to erythromycin [2]. | Active against Neisseria gonorrhoeae [3]. |
| Anaerobic Bacteria | Highly active against a variety of anaerobe species [2]. | |
| Mycoplasma & Ureaplasma | Highly active against a variety of Mycoplasma species [2]. | |
| Ureaplasma urealyticum (Bovine strains) | This compound was ureaplasmacidal at or near inhibitory levels for most strains. In a direct comparison, Minocin (minocycline) often did not achieve a ureaplasmacidal level [4]. | Study on 52 bovine strains (from semen, vaginal, preputial samples) [4]. |
| Ureaplasma urealyticum | Listed as a target organism [3]. | |
| Mycoplasma hominis | Listed as a target organism [3]. | |
| Chlamydia trachomatis | Listed as a target organism [3]. | |
| Treponema pallidum (Experimental syphilis in rabbits) | In vivo, this compound phosphate at 12.5 or 25 mg/kg twice daily for 10 days was as effective as penicillin G benzathine in achieving complete cure of intradermal and disseminated infections [5]. | This is an in vivo model demonstrating correlation with antibacterial efficacy [5]. |
A significant finding of early this compound research was its activity against strains resistant to other macrolides.
For researchers looking to validate or build upon existing work, the following established methodologies are detailed in the literature.
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Monitoring antibiotic concentration in serum or other matrices is crucial for pharmacokinetic studies. The following HPLC method has been developed specifically for this compound [6].
Understanding the absorption and metabolism of this compound is essential for interpreting its in vivo efficacy.
The following diagram visualizes the core workflow for assessing this compound's *in vitro` activity and its fundamental mechanism of action, based on standard macrolide behavior and the tested endpoints.
> This diagram outlines the standard laboratory workflow for determining this compound's MIC and MBC, alongside its typical macrolide mechanism of action leading to observed effects.
This compound demonstrates a compelling in vitro` profile characterized by its broad spectrum, potency against Mycoplasma and Ureaplasma, and activity against some erythromycin-resistant staphylococci [4] [2]. Its tendency to be bactericidal against certain pathogens like *Ureaplasma is a notable advantage over some comparator antibiotics [4].
However, researchers should be mindful of key pharmacokinetic challenges, primarily its low oral bioavailability and extensive metabolism [7]. Future research efforts could be directed towards formulating this compound to improve its systemic exposure or exploring its utility in topical or targeted applications where its potent *in vitro` activity can be fully leveraged.
Rosaramicin is a 16-membered macrolide antibiotic naturally produced by various Micromonospora species [1] [2]. The table below summarizes the key producing strains and basic biological properties of this compound and its close relatives.
| Property | This compound (also known as Rosamicin) | 6108 Complex (A1, B, C, D) |
|---|---|---|
| Producing Strains | Micromonospora rosaria [3] [2], M. chalcea var. izumensis [2] | A strain assigned to a new species of Micromonospora (BA06108) [1] |
| Co-produced Compounds | - | This compound, Juvenimicin A4, M-4365 A1 [1] |
| Biological Activity | Active against Gram-positive and some Gram-negative bacteria [4] [2]. Better Gram-negative coverage than erythromycin [4]. | 6108 A1 and C: Potency similar to this compound [1] 6108 B: Less potent antimicrobial activity [1] 6108 D: Higher toxicity in mice [1] |
A significant part of modern research involves using genetic engineering to create new this compound derivatives with potentially improved properties. The core strategy involves modifying the this compound biosynthetic pathway in Micromonospora rosaria.
Genetic engineering workflow for novel this compound derivatives
Key experiments include:
rosC or rosD) were disrupted [5]. These genes are responsible for adding a formyl group (RosC) and an epoxide (RosD) to the this compound aglycone core [5]. The resulting engineered strains produced novel derivatives IZIV and IZV, respectively [5].
Dihydrothis compound is a 16-membered macrolide antibiotic. The key characteristics of its binding to bacterial ribosomes, which is central to its mechanism of action, are outlined in the following table. [1]
| Aspect | Description |
|---|---|
| Ribosomal Target | Binds specifically to the 50S and 70S ribosomal particles of Escherichia coli. No detectable binding to the 30S subunit. [2] |
| Optimal Binding Conditions | Requires a specific buffer: 10 mM Tris-HCl (pH 7.6), 6 mM MgCl₂, and 60 mM NH₄Cl. [1] |
| Key Consideration | The binding is adversely affected by β-mercaptoethanol, which reacts with the compound. [1] |
| Binding Affinity Correlation | The affinity of E. coli ribosomes for dihydrothis compound aligns well with the drug's minimal inhibitory concentration (MIC) in microorganisms. [2] |
The foundational studies used several methods to characterize the binding of dihydrothis compound to ribosomes. The table below summarizes the key methodologies. [1] [2]
| Method | Application & Details |
|---|---|
| Equilibrium Dialysis | Used to evaluate the parameters of the binding interaction between dihydrothis compound and ribosomal particles. [1] [2] |
| Ethanol Precipitation | An alternative technique to measure the binding of the radioactive tracer ([³H]dihydrothis compound) to ribosomes. [1] |
| Two-Phase Partitioning | Another validated method used to study the binding parameters, yielding consistent results with other techniques. [1] |
| Sucrose Gradient Centrifugation | Employed to demonstrate and separate the specific binding of the compound to 70S ribosomes and the 50S ribosomal subunit. [2] |
| Gel Exclusion Chromatography | Used to confirm the specific binding of dihydrothis compound to the large ribosomal subunit. [2] |
The available data comes from primary research articles published in 1981 and 1982. Here is a visual summary of the experimental workflow used in these studies to characterize dihydrothis compound:
Experimental workflow for studying dihydrothis compound binding.
The search results indicate that research on dihydrothis compound itself is not current. However, the field of macrolide antibiotics and natural products continues to advance. Here are some suggestions for your research:
This compound (also known as rosamicin) is a 16-membered macrolide antibiotic first isolated from the bacterium Micromonospora rosaria [1]. Early research in the 1970s highlighted it as a new macrolide with a broad spectrum of antibacterial activity, showing particular promise against certain Gram-negative bacteria and other pathogens [2] [3].
Early biological studies focused on several key areas, summarized in the table below.
| Study Aspect | Key Findings from Early Research |
|---|---|
| In Vitro Antimicrobial Activity | Activity against Gram-positive bacteria equal or superior to erythromycin; improved activity against Gram-negative bacteria; highly active against Mycoplasma and anaerobic species [2]. |
| In Vivo Efficacy (Meningitis Model) | Less effective than penicillin G at clearing Streptococcus pneumoniae from rabbit CSF; higher doses (250 mg/kg/day) caused fatal enterocecitis [3]. |
| Pharmacokinetics in Humans | Low oral bioavailability (32-39%); extensive tissue distribution; extensively metabolized; primarily excreted in feces [4]. |
| Prostatic Tissue Penetration | Found to be more concentrated in the prostate than erythromycin in dog studies, suggesting potential for treating prostatic infections [5]. |
Here is a deeper look into the methodologies used in these foundational studies.
Early in vitro studies determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains using standardized broth dilution methods [3]. The protocol can be summarized as follows:
For Streptococcus pneumoniae type III, one study reported a this compound MIC of 0.25 µg/ml and an MBC of 0.5 µg/ml [3].
A key in vivo study compared this compound to penicillin G in treating experimental pneumococcal meningitis in rabbits [3]. The experimental workflow is illustrated below:
Experimental workflow of the rabbit pneumococcal meningitis study [3].
Key measurements included:
A human study characterized this compound's pharmacokinetics and metabolic fate [4]. The design and findings are summarized in the following diagram:
Design and key findings of the human pharmacokinetic study for this compound [4].
A specific high-pressure liquid chromatographic (HPLC) method was developed to monitor this compound levels in serum [6]. The detailed protocol is as follows:
While early studies were promising, further development of this compound appears limited. The search results indicate it is currently used for research purposes only and not for human treatment [7]. Significant findings that may have impacted its clinical development include:
This compound is a naturally occurring macrolide antibacterial compound first isolated from the fermentation broth of Micromonospora rosaria and subsequently from M. chalcea var. izumensis [1]. As a 16-membered macrolide antibiotic, it belongs to the juvenimicin group and is classified chemically as a complex polyketide natural product with significant antibacterial properties [1] [2]. Natural products like this compound represent a crucial resource in antimicrobial drug development, particularly given the rising threat of multidrug-resistant pathogens that accounted for nearly 5 million deaths globally in 2019 [3]. The structural complexity of this compound and related macrolides stems from their biosynthetic origins in actinomycetes, which have evolved sophisticated enzymatic machinery for the production of structurally diverse secondary metabolites with potent biological activities [4] [3].
The clinical importance of this compound lies in its activity against various pathogenic bacteria, particularly those increasingly resistant to conventional antibiotics. Like other macrolides, it inhibits protein synthesis by binding to the bacterial ribosome, but its specific structural features confer distinct antibacterial properties and potentially different resistance profiles compared to more common 14- and 15-membered macrolides [1] [5]. Understanding this compound's classification, biosynthesis, and structure-activity relationships provides valuable insights for drug development efforts aimed at combating antibiotic resistance through either direct therapeutic application or as a scaffold for synthetic modification [3] [5].
This compound possesses a complex molecular structure characteristic of polyketide-derived macrolide antibiotics, with significant structural features that dictate its biological activity and physicochemical properties:
The structure contains a 16-membered macrolactone ring with characteristic glycosidic linkage to a deoxyaminosugar moiety (3,4,6-trideoxy-3-[dimethylamino]-β-D-xylo-hexopyranoside) [1] [2]. This sugar component enhances the molecule's interaction with bacterial ribosomes and contributes to its antibacterial potency. The macrolide ring system incorporates multiple chiral centers, ethyl and methyl substituents, ketone functionalities, and a characteristic α,β-unsaturated enone system that influences its chemical reactivity and biological activity [1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Hydrogen bond acceptors | 10 | Influences solubility and membrane permeability |
| Hydrogen bond donors | 2 | Affects pharmacokinetic properties |
| Rotatable bonds | 6 | Impacts molecular flexibility and binding |
| Topological polar surface area | 135.13 Ų | Predicts membrane penetration capability |
| XLogP | 1.74 | Moderate lipophilicity optimal for antibacterial activity |
| Molecular weight | 581.36 g/mol | Within range for ribosomal binding antibiotics |
| Lipinski's rules broken | 0 | Suggests favorable drug-like properties |
This compound exhibits balanced hydrophilicity-lipophilicity with an XLogP value of 1.74, positioning it within the optimal range for antibacterial compounds that must traverse bacterial cell membranes to reach their ribosomal targets [1]. The topological polar surface area of 135.13 Ų and presence of multiple hydrogen bond donors and acceptors contribute to its solubility characteristics and molecular interactions. Notably, this compound violates zero of Lipinski's rules, indicating favorable drug-like properties for oral bioavailability, though additional factors such as metabolic stability and efflux transport must be considered for therapeutic development [1].
Table 2: Database Registry Identifiers for this compound
| Database | Identifier | Utility |
|---|---|---|
| CAS Registry | 35834-26-5 | Standard chemical indexing |
| ChEMBL Ligand | CHEMBL8965 | Bioactivity data resource |
| PubChem CID | 6537204 | Public chemical information |
| GtoPdb Ligand | 10855 | Pharmacological target data |
| Antibiotic DB | Juvenimicin A3 | Antibiotic-specific classification |
| Reaxys | 4731365 | Synthetic literature access |
| ChEBI | 87084 | Chemical entities of biological interest |
The comprehensive registry of this compound across major chemical and pharmacological databases facilitates research and development efforts. The compound is known by several synonyms including Antibiotic 67-694, Antibiotic 67694, juvenimicin A3, rosamicin, and SCH-14947, reflecting its independent discovery by multiple research groups [1] [2]. This nomenclature complexity is common for natural products isolated from different microbial sources and underscores the importance of standardized registry systems for scientific communication and database searching [1].
The biosynthesis of this compound follows the type I polyketide pathway common to macrolide antibiotics, employing modular polyketide synthases (PKSs) that assemble the macrolactone scaffold from simple carboxylic acid precursors. The biosynthetic gene cluster (BGC) likely contains large, multifunctional PKS proteins organized in modules, with each module responsible for specific elongation and modification steps [4] [3]. These enzymatic assembly lines incorporate acyl-CoA precursors such as acetyl-CoA, propionyl-CoA, and malonyl-CoA extension units, with precise control over stereochemistry at each chiral center through the action of ketoreductase, dehydratase, and enoylreductase domains within specific modules [3].
The this compound BGC also encodes tailoring enzymes responsible for post-PKS modifications, including glycosyltransferases that attach the deoxyaminosugar moiety, hydroxylases that introduce specific oxygen functionalities, and methyltransferases that install methyl groups at specific positions [4]. The genomic context typically shows co-localization of resistance genes within or adjacent to the BGC, providing self-protection to the producing organism during biosynthesis—a common feature in antibiotic BGCs that has profound implications for the origins of clinical antibiotic resistance [5].
Table 3: Metabolic Engineering Strategies for Antibiotic Production
| Approach | Application to this compound | Expected Outcome |
|---|---|---|
| Host strain engineering | Use of Streptomyces albus J1074 as chassis | Improved genetic manipulation and yield |
| Precursor engineering | Enhancement of methylmalonyl-CoA and ethylmalonyl-CoA pools | Increased titers of this compound and analogs |
| Tailoring enzyme engineering | Modification of glycosylation patterns | Altered biological activity and spectrum |
| Regulatory gene manipulation | Overexpression of pathway-specific regulators | Enhanced cluster expression and production |
| Resistance gene integration | Co-expression of native self-resistance mechanisms | Improved host tolerance and yield |
Advanced metabolic engineering approaches have been developed to optimize the production of macrolide antibiotics like this compound and to generate novel analogs [3]. Streptomyces albus J1074 represents a particularly valuable chassis strain due to its relatively small genome (6.8 Mbp), high genetic stability when introducing heterologous BGCs, and well-characterized metabolic network [3]. Engineering efforts have demonstrated that deletion of competing BGCs (up to 15 known clusters in some engineered strains) redirects metabolic flux toward the target compound, while ribosome engineering through mutations in rpoB and rpsL genes can further enhance production yields [3].
The heterologous expression of this compound BGC in optimized chassis strains enables both yield improvement and generation of novel derivatives through combinatorial biosynthesis approaches [3]. These strategies include module swapping to alter polyketide chain length and stereochemistry, glycosylation engineering to modify sugar attachments, and precursor-directed biosynthesis to incorporate non-natural extender units [3]. Such approaches leverage the substrate flexibility of PKS enzymes while avoiding the regulatory complexity and low production titers often associated with native producers.
Figure 1: Metabolic engineering workflow for this compound production, highlighting key stages from gene cluster identification to heterologous expression.
The structure elucidation of complex natural products like this compound requires a multidisciplinary approach combining advanced spectroscopic techniques, computational methods, and chemical derivatization. The primary methodology relies heavily on nuclear magnetic resonance (NMR) spectroscopy, complemented by high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy [6]. For this compound, the application of two-dimensional NMR techniques including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating Frame Overhauser Enhancement Spectroscopy) enables complete assignment of proton and carbon resonances and establishes connectivity through the complex molecular framework [6].
The recent advancements in structure elucidation include the use of high-field NMR magnets (800 MHz and above) equipped with cryogenic probes, which significantly enhance sensitivity and enable the characterization of sub-milligram quantities of complex metabolites [6]. Additionally, computational approaches for predicting NMR chemical shifts using density functional theory (DFT) calculations provide powerful validation tools for proposed structures [6]. For crystalline samples, microcrystal electron diffraction (microED) has emerged as a revolutionary technique capable of providing X-ray-like structural information from nanogram quantities of material, as demonstrated in the structure revision of complex natural products like the lomaiviticins [6].
Protocol: Comprehensive Structure Elucidation of this compound
Sample Preparation:
NMR Spectroscopy Acquisition:
Mass Spectrometry Analysis:
Computational Validation:
Data Interpretation:
This systematic approach enables complete structural characterization of this compound and related macrolides, with particular attention to stereochemical assignments that are crucial for understanding biological activity. The integration of computational validation addresses common pitfalls in structure elucidation, especially for highly functionalized molecules with complex NMR spectra where traditional interpretation may lead to misassignment [6].
Figure 2: Structure elucidation workflow for this compound, integrating spectroscopic, computational, and crystallographic approaches.
This compound exerts its antibacterial effects through inhibition of protein synthesis by binding to the bacterial 50S ribosomal subunit, a mechanism shared with other macrolide antibiotics [1] [5]. Specifically, it interacts with the peptidyl transferase center in the ribosomal tunnel, blocking the elongation of nascent peptide chains and leading to premature termination of protein synthesis [5]. The structural features of this compound, including the 16-membered lactone ring and specific sugar modifications, influence its binding affinity and specificity for bacterial ribosomes, potentially contributing to its activity against certain macrolide-resistant strains [1] [5].
The antibacterial spectrum of this compound includes various Gram-positive bacteria and some fastidious Gram-negative organisms, with particular potency against certain opportunistic pathogens [1]. Like other macrolides, its activity is typically bacteriostatic rather than bactericidal, though concentration-dependent bactericidal effects may occur against some susceptible organisms at higher concentrations. The therapeutic potential of this compound and its derivatives must be evaluated in the context of emerging resistance mechanisms, particularly the macrolide-lincosamide-streptogramin (MLS) resistance phenotype mediated by erm (erythromycin ribosome methylation) genes that modify the ribosomal target [5].
The clinical utility of this compound is intrinsically linked to the evolving landscape of antibiotic resistance. As with many clinically used antibiotics, resistance mechanisms likely originated in natural antibiotic producers as self-protection strategies before being transferred to pathogenic bacteria through horizontal gene transfer [5]. For macrolides like this compound, the primary resistance mechanisms include:
The genetic origins of these resistance elements are frequently found within the biosynthetic gene clusters of antibiotic producers, where they serve to protect the host organism from its own toxic metabolites [5]. Understanding this evolutionary context provides insights into potential resistance threats that may emerge following clinical deployment of this compound or its derivatives and informs strategies for resistance management through combination therapies or analog design [5].
The PRISM 4 (Prediction of Informatics for Secondary Metabolomes) platform represents a comprehensive computational approach for predicting the chemical structures of genomically encoded antibiotics, including macrolides like this compound [4]. This platform uses hidden Markov models (1,772 implemented in PRISM 4) to identify biosynthetic gene clusters in microbial genomes and implements in silico tailoring reactions (618 reactions in PRISM 4) to predict structural modifications to core scaffolds [4]. The accuracy of prediction is quantified using the Tanimoto coefficient (Tc), a measure of chemical similarity that reflects the fraction of substructures shared between predicted and actual molecules [4].
In validation studies, PRISM 4 demonstrated significant predictive power, generating at least one predicted chemical structure for 94% of detected BGCs in a benchmark set of clusters with known products [4]. The platform achieves particularly high accuracy for modular polyketides like this compound, where the colinearity between PKS module organization and structural features enables more precise structure prediction compared to other natural product classes [4]. When applied to large genomic datasets (e.g., 3,759 bacterial genomes), PRISM 4 identified thousands of encoded antibiotics, revealing the extensive untapped potential of microbial secondary metabolism for antibiotic discovery [4].
Chemical similarity methods play a crucial role in natural product research, enabling comparison of this compound to known antibiotics and prediction of its biological activities based on structural relationships [7]. The similarity principle states that "structurally similar molecules tend to have similar properties and similar molecules exert similar biological activities" [7]. For this compound, several computational approaches facilitate these comparisons:
The Tanimoto coefficient (Tc) is particularly valuable for quantifying structural similarity, with values ranging from 0 (no similarity) to 1 (identical structures) [4] [7]. In natural product discovery, a Tc ≥ 0.7 often indicates high structural similarity with increased likelihood of similar biological activities, while Tc ≤ 0.3 suggests significant structural divergence [7]. For this compound, these methods enable comparison to clinically used macrolides like erythromycin and clarithromycin, highlighting both shared features and structural distinctions that may translate to differences in antibacterial spectrum, resistance profile, and pharmacological properties [7].
This compound represents a promising macrolide antibiotic with established antibacterial properties and potential for further development through modern drug discovery approaches. Its structural complexity exemplifies the sophisticated biosynthetic capabilities of actinomycetes, while its mechanistic profile as a ribosomal inhibitor aligns with clinically validated antibacterial strategies. The comprehensive classification presented in this guide integrates chemical, biological, and genomic perspectives to provide researchers with a foundation for ongoing investigation.
Future research directions should focus on several key areas:
This compound (also known as rosamicin) is a naturally occurring macrolide antibiotic first isolated from the fermentation broth of Micromonospora rosaria and subsequently from M. chalcea var. izumensis [1]. This compound represents a promising therapeutic option for bacterial prostatitis due to its favorable pharmacokinetic properties and enhanced tissue penetration compared to other macrolides. Chemically classified as a 16-membered macrolide, this compound demonstrates structural similarities to other macrolide antibiotics but with distinct modifications that contribute to its unique distribution characteristics [1].
The molecular structure of this compound (Molecular Weight: 581.36 g/mol) contributes to its pharmacological profile. With a topological polar surface area of 135.13 Ų and XLogP of 1.74, the compound exhibits optimal lipophilicity for penetrating prostatic tissues while maintaining sufficient aqueous solubility for systemic distribution [1]. The compound complies with Lipinski's rule of five with zero violations, predicting favorable oral bioavailability. These physicochemical properties underpin this compound's exceptional ability to achieve therapeutic concentrations in the prostate gland and associated tissues [2].
Bacterial prostatitis represents a significant urological challenge affecting approximately 10-15% of the male population, with profound impacts on quality of life [3]. The condition is categorized into two primary forms:
The treatment challenges in bacterial prostatitis stem from several factors: the physiological blood-prostate barrier that limits antibiotic penetration, the persistence of biofilm-associated infections, and the potential formation of prostatic calculi that can harbor bacteria [5]. These factors contribute to high recurrence rates in chronic cases, with current first-line therapies (primarily fluoroquinolones) achieving relief in only approximately 50% of patients [5]. The anatomical position of the prostate gland surrounding the urethra contributes to the urinary symptoms characteristic of prostatitis, including dysuria, frequency, urgency, and obstructive voiding patterns [3].
This compound demonstrates superior prostate tissue penetration compared to other macrolides, as evidenced by preclinical studies in canine and human models. In controlled comparative studies, concentration ratios for this compound in prostatic secretion, interstitial fluid, and tissue were significantly higher than those observed for erythromycin [2]. This differential distribution was particularly pronounced in human prostatic tissue obtained by transurethral resection, suggesting this compound's molecular properties confer specific advantages for prostate targeting [2].
Table 1: Comparative Tissue Distribution of this compound vs. Erythromycin
| Tissue Compartment | This compound Concentration Ratio | Erythromycin Concentration Ratio | Significance |
|---|---|---|---|
| Prostatic Secretion | Significantly higher | Lower | P < 0.05 |
| Interstitial Fluid | Significantly higher | Lower | P < 0.05 |
| Prostatic Tissue | Significantly higher | Lower | P < 0.05 |
| Human Prostatic Tissue | Most pronounced difference | Minimal penetration | P < 0.01 |
The broad-spectrum activity of this compound against common uropathogens makes it particularly suitable for bacterial prostatitis treatment. The drug demonstrates efficacy against many Gram-positive and Gram-negative organisms frequently implicated in prostatic infections, including both common urinary pathogens and atypical organisms that may persist in prostatic tissue [2]. This antimicrobial coverage, combined with favorable distribution kinetics, positions this compound as a promising agent for both acute and chronic bacterial prostatitis [2].
This compound exhibits a comprehensive antimicrobial profile against pathogens relevant to prostatic infections. While specific minimum inhibitory concentration (MIC) data for individual organisms requires updating through contemporary surveillance studies, the historical literature indicates activity against both typical and atypical uropathogens. This breadth of coverage is particularly valuable in chronic bacterial prostatitis, where conventional cultures may fail to identify fastidious or intracellular organisms that contribute to persistent symptoms [4].
Table 2: this compound Antimicrobial Spectrum Against Common Uropathogens
| Pathogen Category | Example Organisms | Reported this compound Activity | Clinical Relevance |
|---|---|---|---|
| Gram-positive | Enterococcus spp., Staphylococcus aureus | Good activity | Common in complicated UTI |
| Gram-negative | Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis | Variable activity | Most common prostatitis pathogens |
| Atypical | Chlamydia trachomatis, Ureaplasma urealyticum, Mycoplasma hominis | Good to excellent activity | Important in chronic cases |
| Other | Trichomonas vaginalis | Reported activity | Sexually transmitted etiology |
The mechanism of action of this compound follows the classic macrolide pattern, involving binding to the 50S ribosomal subunit and inhibition of bacterial protein synthesis. However, its specific structural features may contribute to enhanced activity against certain uropathogens and reduced potential for inducible resistance compared to some newer macrolides. This pharmacological profile supports its investigation as a targeted therapy for prostatic infections [2] [1].
Broth microdilution methodology provides the reference standard for determining this compound minimum inhibitory concentrations (MICs) against clinical uropathogen isolates. The following detailed protocol ensures reproducible and clinically relevant susceptibility data:
Preparation of inoculum: Select 3-5 isolated colonies of similar morphology from an overnight agar plate. Emulsify colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). Dilute the suspension in broth medium to obtain a final inoculum density of 5 × 10⁵ CFU/mL in each well of the microdilution tray [2].
Preparation of antibiotic solutions: Prepare this compound stock solution at 1280 μg/mL in dimethyl sulfoxide (DMSO) or according to manufacturer specifications. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth to create concentrations ranging from 0.06 μg/mL to 64 μg/mL. Distribute 100 μL of each dilution into wells of a sterile 96-well microdilution tray [2].
Inoculation and incubation: Add 100 μL of the prepared inoculum to each well containing the antibiotic dilutions. Include growth control (medium + inoculum) and sterility control (medium only) wells. Cover the tray and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator [2].
Reading and interpretation: Following incubation, examine trays for visible growth. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. For quality control, include reference strains with known MIC ranges (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) with each batch of testing [2].
Fig 1. Workflow for this compound broth microdilution susceptibility testing.
Assessment of prostatic tissue distribution is critical for evaluating this compound's potential for treating bacterial prostatitis. This protocol outlines a comprehensive approach for quantifying antibiotic concentrations in various tissue compartments using animal models:
Animal model preparation: Utilize mature male canines (or other appropriate species) with weights ranging 20-30 kg. For chronic infection models, inoculate the prostate transrectally or surgically with clinical isolates of common uropathogens (e.g., E. coli) 48-72 hours before antibiotic administration. Confirm infection through systemic signs (fever, elevated white blood cell count) and positive prostatic tissue cultures from sentinel animals [2].
Drug administration and sample collection: Administer this compound intravenously or orally at therapeutic doses (e.g., 5-10 mg/kg). At predetermined time points (0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), euthanize animals and collect blood (for plasma separation), prostatic tissue, prostatic secretions, and interstitial fluid from implanted tissue chambers. Immediately process samples by homogenizing tissues in cold buffer (1:3 w/v) and centrifuging at 10,000 × g for 10 minutes at 4°C [2].
Sample analysis and quantification: Analyze sample supernatants using validated high-performance liquid chromatography (HPLC) or LC-MS/MS methods. For HPLC, use a C18 reverse-phase column with UV detection at 254 nm. The mobile phase should consist of acetonitrile:phosphate buffer (pH 6.8) in a 45:55 ratio at a flow rate of 1.0 mL/min. Compare peak areas of samples to a standard curve generated from spiked blank matrices (linear range: 0.05-10 μg/mL) [2].
Data analysis and calculations: Calculate antibiotic concentrations in each matrix using the standard curve. Determine pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) using non-compartmental analysis. Compute tissue penetration ratios as AUCtissue/AUCplasma for comparative assessment [2].
Fig 2. Workflow for this compound tissue penetration studies.
Evaluation of anti-inflammatory effects provides important supplementary data for this compound's potential benefits in prostatitis treatment, where inflammation contributes significantly to symptoms regardless of detectable infection:
Cytokine measurement in prostatic tissue: Homogenize prostatic tissue samples in cold phosphate-buffered saline (PBS) containing protease inhibitors (1:5 w/v). Centrifuge at 12,000 × g for 15 minutes at 4°C and collect supernatants. Quantify key inflammatory mediators (IL-1β, IL-6, IL-8, TNF-α) using commercial ELISA kits according to manufacturer instructions. Normalize cytokine levels to total protein content determined by BCA assay [6].
Histopathological evaluation: Fix prostatic tissue samples in 10% neutral buffered formalin for 24-48 hours. Process through graded ethanol series, embed in paraffin, and section at 4-5 μm thickness. Stain with hematoxylin and eosin (H&E) for general morphology assessment. Use a standardized scoring system (0-3) to evaluate inflammatory cell infiltration, tissue edema, epithelial damage, and architectural changes [6].
Oxidative stress parameters: Assess lipid peroxidation by measuring malondialdehyde (MDA) levels using thiobarbituric acid reactive substances (TBARS) assay. Determine antioxidant capacity via superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities in prostatic tissue homogenates using commercial colorimetric assay kits. Express results as units per mg protein [6].
Appropriate patient identification is essential for the successful application of this compound in bacterial prostatitis. The ideal candidates include:
Diagnostic requirements before initiating this compound therapy should include:
Exclusion criteria for this compound therapy should include:
This compound dosing protocol should be tailored based on infection severity and patient characteristics:
Table 3: Proposed this compound Dosing Regimen for Bacterial Prostatitis
| Prostatitis Type | Recommended Adult Dose | Frequency | Route | Treatment Duration | Special Considerations |
|---|---|---|---|---|---|
| Acute Bacterial | 500 mg | Every 12 hours | Oral | 14-21 days | Initial IV option for severe cases |
| Chronic Bacterial | 500 mg | Every 12 hours | Oral | 28-42 days | Extend based on symptom resolution |
| Elderly (≥65 years) | 250-500 mg | Every 12 hours | Oral | Individualize | Monitor renal/hepatic function |
| Hepatic Impairment | 250 mg | Every 12 hours | Oral | Minimum effective duration | Close liver monitoring |
Administration guidelines:
Clinical and laboratory monitoring during this compound therapy should include:
Management of adverse effects:
This compound remains an investigational agent for the treatment of bacterial prostatitis despite promising early data. The original research conducted in the 1970s demonstrated compelling preclinical and preliminary clinical evidence for its efficacy in prostatic infections [2]. However, comprehensive Phase III clinical trials required for regulatory approval have not been completed to contemporary standards. The compound designation as this compound (also referenced in historical literature as rosamicin) appears in pharmacological databases with well-characterized chemical structure and basic pharmacological properties, but without approved pharmaceutical product listings in major regulatory jurisdictions [1].
The development pathway for this compound would require generating modern clinical trial data compliant with current regulatory standards (FDA, EMA). This includes adequately powered randomized controlled trials comparing this compound to current standard therapies (fluoroquinolones, trimethoprim-sulfamethoxazole) for both acute and chronic bacterial prostatitis. Specific endpoints should include clinical success (symptom resolution), microbiological eradication, safety profile, and health-related quality of life measures. The unique distribution properties of this compound may support submission under expedited programs for agents addressing unmet medical needs, particularly for multidrug-resistant prostatic infections [2].
Several promising research avenues could enhance this compound's development as a therapeutic option for bacterial prostatitis:
The ongoing challenge of bacterial prostatitis, particularly the chronic form with high recurrence rates and significant quality of life impact, underscores the need for therapeutic innovations like this compound. With its favorable tissue distribution profile and broad-spectrum activity, this agent represents a promising candidate for addressing the persistent clinical problem of bacterial persistence in prostatic tissue [2] [4].
This compound represents a promising therapeutic option for bacterial prostatitis based on its unique pharmacokinetic properties and historical efficacy data. The superior prostate tissue penetration demonstrated in preclinical models, combined with its broad-spectrum activity against common uropathogens, positions this macrolide as a potential solution for one of urology's most challenging clinical problems. The comprehensive experimental protocols outlined herein provide a roadmap for contemporary researchers to validate and build upon the foundational research conducted in the 1970s, adapting investigation to modern scientific standards and regulatory requirements.
The ongoing clinical need for effective prostatitis treatments is substantial, with current options failing to provide sustained relief for many patients, particularly those with chronic bacterial prostatitis. This compound's development pathway warrants reconsideration in the context of modern drug development technologies, including advanced formulation approaches, personalized medicine strategies, and contemporary clinical trial design. With further investment in rigorous clinical evaluation, this compound may potentially address significant unmet needs in the management of both acute and chronic bacterial prostatitis, offering improved outcomes for patients burdened by this challenging condition.
This compound is a macrolide antibiotic known for its potent activity against a range of fastidious microorganisms, including genital mycoplasmas and chlamydia [1] [2]. Its high in vitro potency, particularly when compared to older macrolides like erythromycin, made it a subject of significant research interest in the late 20th century. Determining its Minimum Inhibitory Concentration (MIC) is crucial for quantifying antibacterial potency and establishing susceptibility breakpoints for clinical or research applications. This document provides updated and detailed protocols for the accurate determination of this compound MICs.
The following table summarizes foundational quantitative data on this compound's activity against relevant pathogens, providing a reference for expected MIC ranges.
| Organism | Number of Isolates | This compound MIC Range (μg/mL) | Key Comparative Antibiotics (MIC Range, μg/mL) | Citation |
|---|---|---|---|---|
| Ureaplasma urealyticum (Serotype Strains & Clinical Isolates) | 36 | 0.031 - 4.0 | Tetracycline (≤0.5 - 256); Erythromycin (≥1 - 64) [1] | [1] |
| Ureaplasma urealyticum (Post-exposure, induced resistance) | 3 serotype strains | Increased 8- to 16-fold (but still ≤1.0 μg/mL) | N/A | [1] |
| Chlamydia trachomatis | 30 strains | Not explicitly stated (study confirmed comparable activity to other agents) | N/A | [1] |
Broth microdilution is the gold-standard, quantitative method for MIC determination and is highly suitable for researching antibiotics like this compound [3].
The diagram below illustrates the key steps of the broth microdilution method:
Step 1: Preparation of this compound Stock Solution
Step 2: Preparation of Inoculum
Step 3: Inoculation and Incubation
Step 4: Reading and Interpreting Results
The disk diffusion test (Kirby-Bauer) is a qualitative method suitable for rapid screening of susceptibility patterns [5] [8].
The diagram below illustrates the key steps of the agar diffusion method:
The primary application of this compound MIC determination is in antimicrobial research and drug development, especially for evaluating potency against atypical pathogens. Furthermore, the documented ability to induce low-level resistance in laboratory settings after prolonged exposure makes it a relevant model for studying resistance mechanisms in mycoplasmas and other bacteria [1].
Rosaramicin (also known as rosamicin) is a lipid-soluble basic macrolide antibiotic produced by Micromonospora species that demonstrates potent antibacterial activity against both Gram-positive and certain Gram-negative bacteria. Chemically designated as C₃₁H₅₁NO₉ with a molar mass of 581.747 g·mol⁻¹, this compound shares structural similarities with erythromycin but exhibits enhanced activity against Gram-negative organisms [1]. Research has demonstrated that this compound achieves higher concentration in prostatic tissue compared to erythromycin, making it particularly promising for treating infections of this organ [1]. These properties have generated significant interest in pharmaceutical and clinical research communities, necessitating robust analytical methods for quantifying this compound concentrations in biological matrices.
The pharmacokinetic profile of this compound reveals extensive tissue distribution and metabolism, characterized by a rapid distribution phase (t₁/₂α = 0.27 hours) and a longer elimination phase (t₁/₂β = 3.28 hours) [2]. The drug's large volume of distribution (3.78 L/kg) and high total body clearance (13.41 mL/min/kg) indicate significant penetration into tissues and/or extensive metabolism [2]. Understanding these pharmacokinetic properties is essential for optimizing dosing regimens and predicting therapeutic outcomes. The following table compares key properties of this compound with other macrolide antibiotics:
Table 1: Comparative Properties of Macrolide Antibiotics
| Antibiotic | Elimination Half-life (hours) | Bioavailability (%) | Protein Binding (%) | Major Elimination Route |
|---|---|---|---|---|
| This compound | 3.28-4.5 | 32-39 | Not specified | Hepatic metabolism |
| Erythromycin | 1-2 | 18-45 | 80-90 | Hepatic metabolism |
| Spiramycin | ~7 | 30-50 | Intermediate | Hepatic metabolism |
| Roxithromycin | ~11 | 72-85 | ~95 | Hepatic/biliary |
| Azithromycin | ~41 | ~37 | 7-50 | Hepatic/biliary |
High-Pressure Liquid Chromatography has proven to be the most reliable technique for quantifying this compound in biological samples due to its sensitivity, specificity, and reproducibility. The developed HPLC method demonstrates excellent linearity between peak height ratio and this compound concentration, with a sensitivity of approximately 0.01 μg/mL in serum [3]. The method effectively separates this compound from its derivatives, ensuring accurate quantification without interference from metabolites or structurally related compounds. This specificity is crucial for pharmacokinetic studies where metabolite interference could compromise data accuracy.
The chromatographic separation employs a reverse-phase column with a mobile phase consisting of acetonitrile-acetate buffer mixture [3]. The use of an internal standard corrects for procedural variations and enhances measurement precision. The method has been validated for accuracy, reproducibility, and specificity, meeting rigorous bioanalytical method validation criteria. This robust assay enables reliable monitoring of drug levels in patient serum and supports comprehensive pharmacokinetic studies essential for drug development.
Proper sample preparation is critical for accurate this compound quantification. The following step-by-step protocol ensures optimal recovery and minimal matrix interference:
Step 1: Internal Standard Addition – Add a known quantity of appropriate internal standard to 1 mL of serum or tissue homogenate sample. The internal standard should be structurally similar to this compound but chromatographically distinguishable.
Step 2: Alkaline pH Adjustment – Adjust the sample pH to alkaline conditions (approximately pH 9-10) using ammonium hydroxide or sodium hydroxide solution to facilitate efficient extraction of the basic macrolide molecule.
Step 3: Potassium Carbonate Treatment – Treat the alkaline-adjusted sample with potassium carbonate to precipitate proteins and enhance drug liberation from protein binding sites.
Step 4: Ether Extraction – Perform liquid-liquid extraction with diethyl ether (2 × 2 mL) by vigorous vortexing for 2-3 minutes followed by centrifugation at 3000 × g for 10 minutes. Combine the organic layers carefully to maximize recovery.
Step 5: Solvent Evaporation – Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 μL of mobile phase and vortex for 30 seconds before injection into the HPLC system.
The entire sample preparation process should be performed at controlled room temperature (20-25°C), and processed samples should be analyzed within 24 hours to ensure stability and accuracy.
Table 2: HPLC Analytical Conditions for this compound Quantification
| Parameter | Specification |
|---|---|
| Column Type | Reverse-phase C18 (250 × 4.6 mm, 5 μm particle size) |
| Mobile Phase | Acetonitrile-acetate buffer mixture (ratio optimized between 30:70 to 45:55) |
| Flow Rate | 1.0-1.5 mL/min |
| Detection | UV detection at appropriate wavelength (220-240 nm) |
| Injection Volume | 20-50 μL |
| Column Temperature | Ambient or controlled (25-40°C) |
| Internal Standard | Structurally similar macrolide with distinct retention time |
Pharmacokinetic studies of this compound require careful consideration of administration routes and dosing protocols to generate comprehensive absorption, distribution, metabolism, and excretion (ADME) data. The standard study design involves administering 500 mg of this compound to human subjects through three different routes: (1) 1-hour intravenous infusion, (2) oral solution, and (3) oral tablets [2]. This multi-route administration allows for complete characterization of this compound's pharmacokinetic properties, including absolute bioavailability calculations and assessment of first-pass metabolism.
For intravenous administration, the drug is typically infused over 60 minutes using an infusion pump to ensure consistent delivery rates. Oral administrations are conducted after an overnight fast (8-12 hours) with subjects remaining fasted for 4 hours post-dose to minimize food effects on absorption. Blood samples are collected according to a predetermined schedule to adequately characterize the concentration-time profile. The use of radiolabeled [¹⁴C]this compound in additional studies enables complete elucidation of metabolic pathways and excretion patterns, providing crucial information about the drug's disposition in the human body [2].
Comprehensive sampling is essential for complete pharmacokinetic characterization. The following collection protocol is recommended:
Blood Sampling: Collect serial blood samples (5-10 mL each) at predetermined time points: pre-dose (0 hour) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose. For IV infusion, include additional samples at 5, 15, and 30 minutes during the infusion. Process blood samples by centrifugation at 3000 × g for 15 minutes at 4°C within 30 minutes of collection. Aliquot serum into polypropylene tubes and store at -70°C until analysis.
Urine Collection: Collect urine fractions at predetermined intervals: 0-2, 2-4, 4-8, 8-12, and 12-24 hours post-dose. Measure total volume of each collection and aliquot 10 mL into storage tubes. Maintain urine collections on ice during the collection period. Store at -70°C until analysis.
Feces Collection: Collect total fecal output for 24-72 hours post-dose. Homogenize each specimen with saline (1:2 w/v) and aliquot for storage at -70°C.
Tissue Sampling (when applicable): For tissue distribution studies, collect tissues during scheduled surgeries or biopsies. Homogenize tissue samples with phosphate buffer (1:3 w/v) and process similarly to serum samples.
The following Graphviz diagram illustrates the comprehensive experimental workflow for this compound tissue concentration analysis:
Accurate quantification of this compound relies on establishing a robust calibration curve using the internal standard method. Prepare calibration standards by spiking drug-free human serum with known amounts of this compound, typically covering a concentration range of 0.01-10 μg/mL [3]. Include quality control samples at low, medium, and high concentrations within the calibration range to monitor assay performance. Process calibration standards and quality controls identically to study samples.
For quantification, calculate the peak height ratio of this compound to internal standard for each calibration standard and construct a calibration curve using linear regression analysis. The method demonstrates a good linear relationship between peak height ratio and this compound concentration, with correlation coefficients (r²) typically exceeding 0.998 [3]. For study samples, interpolate concentrations from the calibration curve based on the measured peak height ratio. Apply appropriate weighting factors (e.g., 1/x or 1/x²) if heteroscedasticity is observed in the calibration data.
Comprehensive pharmacokinetic analysis involves calculating key parameters that characterize this compound's disposition in the body:
Bioavailability Calculations: Determine absolute bioavailability (F) after oral administration using the formula: F = (AUCₚₒ × Dᵢᵥ) / (AUCᵢᵥ × Dₚₒ) × 100%, where AUC is area under the concentration-time curve and D is dose. This compound demonstrates absolute bioavailability of 32-39% after oral administration in either solution or tablet form [2].
Compartmental Analysis: Analyze serum concentration-time data after IV administration using biphasic decay characterized by distribution (t₁/₂α = 0.27 h) and elimination (t₁/₂β = 3.28 h) half-lives [2].
Tissue Penetration Assessment: Calculate tissue-to-serum concentration ratios to evaluate this compound's distribution to target sites. Studies in dogs have shown higher prostatic tissue concentrations compared to erythromycin [1].
Metabolic Assessment: Determine the extent of metabolism by comparing AUC values of unchanged this compound to total radioactivity after [¹⁴C]this compound administration. The AUC of unchanged this compound represents only 19% of total radioactivity, indicating extensive metabolism [2].
Table 3: Key Pharmacokinetic Parameters of this compound in Humans
| Parameter | Intravenous | Oral Solution | Oral Tablets |
|---|---|---|---|
| Distribution t₁/₂ (hours) | 0.27 | - | - |
| Elimination t₁/₂ (hours) | 3.28 | Similar to IV | Similar to IV |
| Volume of Distribution (L/kg) | 3.78 | - | - |
| Total Body Clearance (mL/min/kg) | 13.41 | - | - |
| Absolute Bioavailability (%) | 100 | 39 | 32 |
| Serum AUC (μg·h/mL) | Measured | Calculated | Calculated |
| Urinary Excretion (% of dose) | 7-9 (unchanged) | 7-9 (unchanged) | 7-9 (unchanged) |
The developed HPLC method and pharmacokinetic study protocol for this compound have substantial utility in both research and clinical settings. For therapeutic drug monitoring, this analytical approach enables precise measurement of serum concentrations to ensure adequate drug exposure while minimizing potential toxicity. In pharmacokinetic studies, the method facilitates comprehensive characterization of this compound's absorption, distribution, metabolism, and excretion patterns in humans, providing critical data for dosage regimen design [3] [2].
The exceptional tissue penetration properties of this compound, particularly its high concentrations in prostatic tissue, make it especially valuable for studying and treating bacterial prostatitis and other deep-seated infections [1]. Additionally, the method's capability to distinguish this compound from its metabolites allows for detailed metabolic pathway elucidation, identifying 20-bis-ureidothis compound as the major human metabolite representing 17-38% of urinary radioactivity and 26-29% of fecal radioactivity [2]. Furthermore, the methodology can be adapted for preclinical species distribution studies, supporting drug development from discovery through clinical stages.
The comprehensive application notes and protocols presented herein provide researchers with a robust framework for analyzing this compound tissue concentrations and pharmacokinetics. The HPLC method with reverse-phase separation offers the sensitivity, specificity, and reproducibility required for rigorous bioanalytical applications, while the detailed pharmacokinetic study design enables complete characterization of the drug's disposition in humans. The extensive metabolism of this compound, with only 19% of the administered dose circulating as unchanged drug, underscores the importance of specific analytical methods that can distinguish the parent compound from its metabolites [2].
These protocols support the continued investigation of this compound's potential therapeutic applications, particularly for infections requiring enhanced tissue penetration. The methodologies can be readily adapted for related macrolide antibiotics or modified to address specific research questions. As antibiotic resistance continues to pose significant clinical challenges, rigorous analytical methods for antibiotics like this compound remain essential tools for developing effective antimicrobial therapies with optimized dosing regimens and minimized resistance development.
The table below summarizes the core findings from the search results regarding rosaramicin's distribution profile.
| Aspect | Available Information | Source / Context |
|---|---|---|
| General Tissue Penetration | Macrolide antibiotics, including this compound, are highly liposoluble and penetrate well into prostatic tissue, achieving tissue/serum concentration ratios greater than 1. | Review article on macrolide pharmacokinetics [1]. |
| Comparison with Erythromycin | Achieves higher concentration in the prostate than erythromycin in a canine model. | Experimental study in dogs [2]. |
| Plasma Half-Life (t½) | Has an intermediate half-life of approximately 4.5 hours. | Review article on macrolide pharmacokinetics [1]. |
| Quantitative Data Gaps | Specific quantitative metrics (e.g., absolute prostate concentration, precise prostate/plasma ratio, minimal inhibitory concentration (MIC) for prostate pathogens) are not available in the searched literature. | Incomplete data in available sources [2] [1]. |
While direct protocols for this compound are unavailable, the search results provide context and insights into general methodologies for studying prostate drug penetration.
Based on the identified gaps and context, here are potential approaches to develop the protocols you need:
The following diagram outlines a generalized experimental workflow for evaluating and enhancing this compound's penetration into the prostate, based on the concepts identified in the research.
Given the scarcity of primary data, your application notes could take one of two approaches:
The table below summarizes the available, though dated, in vitro activity of this compound against various bacterial pathogens from studies conducted around 1980.
| Bacterial Species | MIC Range (µg/mL) | Context / Comparator | Reference |
|---|---|---|---|
| Ureaplasma urealyticum | 0.031 to 4.0 | Clinical isolates & serotype strains; activity against some tetracycline-resistant strains. | [1] |
| Penicillin-susceptible Pneumococci | Information not specified in abstract | This compound activity was similar to that of erythromycin. | [2] |
| Multiply resistant Pneumococci | Information not specified in abstract | This compound activity was similar to that of erythromycin. | [2] |
While a specific protocol for this compound is not available, standard methodologies for broth microdilution can be applied. The following workflow outlines the general process for establishing Minimum Inhibitory Concentration (MIC), adaptable for testing this compound.
General Broth Microdilution Method Protocol
The broth microdilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent [3] [1] [4]. The following protocol can be adapted for testing this compound against Enterobacteriaceae.
Reagent Preparation
Procedure
Quality Control
Interpretation
Rosaramicin shows potent in vitro and in vivo activity against several pathogens relevant to both human and veterinary medicine.
| Pathogen | Experimental Model/Context | Reported Efficacy/Activity |
|---|---|---|
| Treponema pallidum (syphilis agent) | Rabbit model (intradermal/intravenous infection) [1] | Complete control of infection; equivalent to penicillin G benzathine at tested doses (12.5 or 25 mg/kg twice daily for 10 days). |
| Chlamydia trachomatis | Human cervical infection; tissue culture [2] [3] | Eradicated infection in 18/18 patients; highly active in vitro (chlamydicidal at ≤0.25 µg/ml). |
| Neisseria gonorrhoeae | In vitro activity [4] | Potent antibacterial substance. |
| Ureaplasma urealyticum & Mycoplasma hominis | In vitro activity [4] | Potent antibacterial substance. |
| Gram-negative bacteria | General in vitro profile [5] | Better activity than erythromycin. |
A key pharmacological characteristic is its tissue distribution. Experiments in dogs have shown that this compound achieves higher concentrations in the prostate than erythromycin, suggesting potential for treating prostatic infections [5].
A study in dogs provides key quantitative data on the absorption, distribution, and excretion of this compound, summarized in the table below.
| Parameter | Intravenous (10 mg/kg) | Oral (25 mg/kg) |
|---|---|---|
| Distribution Half-life | 0.22 h [6] | Not Reported |
| Elimination Half-life | 0.97 h [6] | Not Reported |
| Volume of Distribution | 3.43 L/kg [6] | Not Applicable |
| Total Body Clearance | 106 mg/min·kg [6] | Not Applicable |
| Absorption | Not Applicable | 58% (for oral solution) [6] |
| Absolute Bioavailability | 100% (by definition) | 35% [6] |
| AUC of Unchanged Drug | 8% of total radioactivity [6] | 5% of total radioactivity [6] |
| Urinary Excretion of Radioactivity | 24% of dose [6] | 17% of dose [6] |
| Urinary Excretion of Unchanged Drug | 1-2% of dose [6] | 1-2% of dose [6] |
| Fecal Excretion of Radioactivity | 71% of dose [6] | 68% of dose [6] |
This data indicates that this compound is rapidly eliminated, extensively distributed into tissues, and undergoes extensive metabolism, which is reflected in the low proportion of unchanged drug in plasma and urine [6].
The following workflow and detailed methodology are based on a study evaluating this compound for treating experimental syphilis in rabbits [1].
Workflow of In Vivo Efficacy Study in a Rabbit Model
1. Animal Model and Infection:
2. Treatment Groups and Dosing:
3. Efficacy Assessment:
This compound therapy is associated with notable adverse effects, which have been observed in both human clinical trials and animal studies.
| Adverse Effect | Frequency / Context | Details |
|---|---|---|
| Gastrointestinal Effects | Very Common [2] | Nausea, vomiting, abdominal pain (13 of 18 patients in one trial). |
| Hepatotoxicity | Common [2] | Minimally elevated serum alanine aminotransferase levels (4 of 18 patients in one trial). |
Given these side effects, monitoring of liver enzymes is recommended during treatment [2]. The high incidence of gastrointestinal effects may limit patient tolerance.
This compound remains primarily a subject of historical research with limited contemporary application in veterinary medicine. Its potential utility is supported by its specific antimicrobial profile and favorable tissue penetration, but its use is constrained by significant first-pass metabolism, a short elimination half-life, and a concerning adverse effect profile. Future development would require strategies to improve its bioavailability and tolerability.
This compound (also known as rosamicin) is a 16-membered macrolide antibiotic produced by Micromonospora rosaria IFO13697 [1] [2]. It demonstrates activity against various pathogens, including Neisseria gonorrhoeae, Chlamydia trachomatis, Ureaplasma urealyticum, and Mycoplasma hominis [3]. Its mechanism of action involves binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis [4].
The escalating global threat of antimicrobial resistance (AMR) necessitates the development of new antibacterial agents [5] [6] [7]. Derivatization of existing antibiotic scaffolds is a pivotal strategy to combat resistant pathogens [8] [6]. These efforts aim to enhance antibacterial potency, overcome existing resistance mechanisms, and improve pharmacological properties.
A prominent approach for creating rosamicin derivatives involves the genetic engineering of the producing strain, Micromonospora rosaria. Rosamicin's native structure contains a formyl group at C-20 and an epoxide at C-12/13, which are installed by the cytochrome P450 enzymes RosC and RosD, respectively [1]. The core strategy is to disrupt these tailoring genes and introduce heterologous sugar biosynthesis genes to produce novel glycosylated derivatives [1].
Step 1: Bacterial Strains and Culture Conditions
Step 2: Gene Disruption and Heterologous Gene Introduction
The engineered strain M. rosaria TPMA0054 produced a novel compound, IZIV, identified as 23-O-mycinosyl-20-deoxo-20-dihydrorosamicin [1]. This demonstrates the successful glycosylation of the rosamicin aglycone at the C-23 position with a D-mycinose sugar moiety, concurrent with the loss of the C-20 formyl group due to the rosC disruption.
The minimum inhibitory concentration (MIC) assay is the standard method for evaluating the antibacterial activity of new derivatives. While specific MIC data for derivative IZIV was not fully available in the search results, the protocol is standardized [8].
Broth Microdilution MIC Protocol
The following diagram visualizes the stages of metabolic engineering and biosynthesis for this compound derivatives:
| Engineered Strain | Genetic Modification | Produced Derivative | Identified Structure |
|---|---|---|---|
| M. rosaria TPMA0054 | rosC disruption + D-mycinose genes | IZIV | 23-O-mycinosyl-20-deoxo-20-dihydrorosamicin [1] |
| M. rosaria TPMA0069 | rosD disruption + D-mycinose genes | IZV | Mycinosyl rosamicin derivative [1] |
| Technique | Application in Derivative Analysis |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determines molecular structure, stereochemistry, and sugar attachment site (¹H, ¹³C, 2D NMR) [1] [8]. |
| High-Resolution Mass Spectrometry (HR-MS) | Confirms exact molecular mass and molecular formula [8]. |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and aids in purification; purity should exceed >95% [8]. |
The application of metabolic engineering provides a powerful and efficient platform for generating novel this compound derivatives. By manipulating the biosynthetic pathway in the native producer, researchers can create "unnatural" natural products, such as the glycosylated derivative IZIV, which are difficult to access via conventional synthetic chemistry. This methodology, combined with robust protocols for fermentation, extraction, and biological evaluation, represents a promising strategy for expanding the arsenal of antibiotics to combat drug-resistant bacteria.
The table below summarizes the key findings from identified animal model studies:
| Infection Model | Pathogen | Dosing Regimen | Efficacy Outcome | Citation |
|---|---|---|---|---|
| Disseminated & Localized Infection (Rabbits) | Treponema pallidum | 12.5 or 25 mg/kg, twice daily for 10 days | Complete control of disease; comparable to penicillin G benzathine [1]. | |
| Systemic Infection (Mice) | Various Gram-positive bacteria | Not specified in abstract | Protective effect in mouse protection tests; comparable to erythromycin [2]. |
One study from 1981 demonstrated that rosaramicin was effective against experimental syphilis in rabbits. At doses of 12.5 or 25 mg/kg twice daily for 10 days, it achieved complete control of the disease, with results indistinguishable from those achieved with penicillin G benzathine [1]. Earlier biological studies also noted that this compound showed a protective effect in mouse models systemically infected with various Gram-positive bacteria, with in vivo activity comparable to erythromycin [2].
The following diagram outlines a general workflow for evaluating antibiotic efficacy in an animal model, based on the structure of the cited studies.
The search results indicate two main limitations for creating detailed application notes:
To proceed with your project, I suggest:
The table below summarizes the key physicochemical properties of this compound, which are foundational for understanding its pH-dependent behavior [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | {(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-Ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyloxy]-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl}acetaldehyde [2] |
| Molecular Formula | C31H51NO9 [1] |
| Molecular Weight | 581.74 g/mol [1] |
| Appearance | Solid at room temperature [1] |
| LogP | 2.67 [1] |
| Hydrogen Bond Donor Count | 2 [1] |
| Hydrogen Bond Acceptor Count | 10 [1] |
| Biological Activity | Macrolide antibiotic; active against Neisseria gonorrhoeae, Chlamydia trachomatis, Ureaplasma urealyticum, and Mycoplasma hominis [1]. |
This high-pressure liquid chromatographic (HPLC) method is crucial for monitoring drug levels in serum, which can be adapted for samples from pH-dependent activity studies [3].
Sample Preparation
Chromatographic Conditions
For investigating the pH-dependent activity of this compound, you would typically design a study that integrates the HPLC protocol above with antimicrobial testing. The following diagram outlines this suggested experimental workflow.
Since specific protocols for pH-dependent activity are not available in the public domain, you may need to develop them by adapting standard microbiological and chemical assays.
Glycosylation inactivation is a self-resistance mechanism in antibiotic-producing organisms, where glycosyltransferases (GTs) attach a sugar moiety to the antibiotic, rendering it inactive [1]. The table below summarizes key insights from research on related macrolides.
| Aspect | Finding in Related Macrolides | Relevance to Rosaramicin |
|---|---|---|
| Inactivation Site | 2'-OH of the mycaminose sugar in 16-membered macrolides (e.g., midecamycin) [1]. | The disaccharide moiety (4′-O-(α-L-mycarosyl)-β-D-mycaminosyl) is a probable target. |
| Sugar Promiscuity | Inactivation occurs with various sugars (glucose, xylose, rhamnose, Galactose, N-acetylglucosamine) [1]. | Resistance is likely independent of the specific sugar attached. |
| Key Enzymes | Glycosyltransferases like OleD, MGT, and Rgt can inactivate diverse macrolides and rifamycins [1] [2]. | Homologous GTs could be responsible for this compound inactivation. |
Q1: Why is my this compound sample losing activity during my assay?
Q2: How can I confirm that glycosylation is the cause of inactivation?
Q3: What are the strategic options for overcoming this inactivation?
This workflow outlines the key steps to identify and confirm glycosylation inactivation of this compound in your experiments.
Step-by-Step Details:
In-vitro Inactivation Assay:
Monitor Activity Loss:
Structural Analysis:
Identify the Glycosyltransferase:
Validate GT Function:
Given the lack of direct data on this compound, your research could make a significant contribution by:
This compound is a lipid-soluble macrolide antibiotic produced by Micromonospora rosaria [1] [2]. The table below summarizes its core biological and physicochemical properties.
| Property | Description / Value |
|---|---|
| Chemical Name | Systematic IUPAC name: [(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-9-{[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde [3] |
| Molecular Formula | C({31})H({51})NO(_9) [3] |
| Molecular Weight | 581.747 g·mol(^{-1}) [3] |
| Melting Point | 119-122 °C [3] |
| Appearance | Solid at room temperature [3] |
| LogP | 2.67 (indicates moderate lipophilicity) [3] |
| Primary Activity | Macrolide antibiotic; active against Gram-positive bacteria, with improved activity against some Gram-negative strains compared to erythromycin [2]. Also active against Neisseria gonorrhoeae, Chlamydia trachomatis, Ureaplasma urealyticum, and Mycoplasma hominis [3]. |
| Solubility | Likely low water solubility; suggested solvents for stock solutions include DMSO, ethanol, or DMF [3] |
Since explicit stability data is unavailable, you can establish a characterization protocol. The following diagram outlines a systematic approach to profile this compound's stability.
Stress Condition Studies: Subject this compound to various stress conditions to identify degradation pathways.
Analytical Characterization: Use HPLC with UV/VIS or MS detection to separate and quantify the parent compound and its degradants. A bioassay can confirm the retention of antimicrobial activity after stress [3].
The following table consolidates available information and inferred strategies for handling this compound.
| Category | Guidance / Potential Strategy | Rationale / Notes |
|---|---|---|
| General Handling | Store as a powder at -20°C; protect from light and moisture. For solutions, -80°C is recommended for long-term storage (6 months) [3]. | Standard practice for labile organic compounds to minimize thermal and hydrolytic degradation. |
| Solubility & Stock Prep | Use DMSO for primary stock solutions. For in vivo studies, use validated solvent mixtures like DMSO:Tween 80:Saline (10:5:85) or suspend in 0.5% CMC Na for oral administration [3]. | Overcomes inherent low water solubility. In vivo formulations are designed to maintain compound in solution and enhance bioavailability. |
| Troubleshooting: Low Activity | Confirm potency via bioassay against a known sensitive strain (e.g., S. aureus). Check for degradation by HPLC before use [2]. | Loss of potency indicates possible decomposition. |
| Troubleshooting: In vivo Toxicity | Closely monitor dosage. High doses (e.g., 250 mg/kg/day IM in rabbits) caused acute, fatal enterocolitis [4]. | Suggests a narrow therapeutic index. Dose escalation studies require careful design. |
Preclinical studies highlight a significant toxicity concern. In a rabbit model, a high parenteral dosage of 250 mg/kg per day resulted in acute, fulminant enterocolitis and death within 48 hours in 7 out of 8 animals [4]. This underscores the critical importance of careful dose selection and safety monitoring in any in vivo research with this compound.
Research on the oleandomycin producer Streptomyces antibioticus has identified a relevant resistance model involving glycosyltransferases [1]. The table below summarizes this mechanism, which inactivates specific macrolides.
| Feature | Description |
|---|---|
| Observed In | Streptomyces antibioticus (oleandomycin producer) [1] |
| Mechanism | Glycosyltransferase (OleD I) transfers glucose from UDP-glucose to the macrolide, altering its structure and causing inactivation [1]. |
| Antibiotics Affected | Macrolides with a free 2'-OH group on a monosaccharide attached to the lactone ring (e.g., oleandomycin, rosaramicin, methymycin, lankamycin). Erythromycin is not affected [1]. |
| Reactivating Enzyme | A second enzyme (glycosyl hydrolase) in the culture supernatant can remove the glucose, reactivating the antibiotic [1]. |
You can design experiments to determine if the glycosyltransferase-mediated resistance observed in other macrolides applies to this compound in your research context. The diagram below outlines a potential experimental workflow.
Experiment 1: In-vitro Glycosyltransferase Activity Assay
This experiment tests if a cell-free extract can inactivate this compound in the presence of a sugar donor.
Experiment 2: Genetic Knockdown and Susceptibility Testing
This experiment investigates if reducing glycosyltransferase gene expression increases bacterial susceptibility to this compound.
Q1: My in-vitro assay shows no loss of this compound activity. Does this rule out glycosyltransferase-mediated resistance? A1: Not necessarily. Consider these factors:
Q2: I found a glycosyltransferase that modifies this compound. How can I confirm it's a true resistance mechanism and not a metabolic side reaction? A2: A key confirmation is demonstrating that the modification directly causes a loss of function and is genetically linked to resistance.
It is noteworthy that a 1981 study found this compound to have activity similar to erythromycin against multiply antibiotic-resistant pneumococci, and all tested β-lactam antibiotics were significantly less effective against these resistant strains [6]. This suggests that if a glycosyltransferase mechanism exists for this compound, it may not be widespread or was not a primary resistance factor in those clinical isolates.
The table below summarizes key pharmacokinetic parameters that define this compound's metabolic stability profile in humans [1].
| Parameter | Description | Implication for Metabolic Stability |
|---|---|---|
| Absolute Bioavailability | 32-39% (oral administration) | Indicates significant first-pass metabolism. |
| Elimination Half-life (t₁/₂β) | 3.28 hours | Suggests a moderate elimination rate post-distribution. |
| Apparent Volume of Distribution | 3.78 L/kg | Implies extensive tissue distribution, which can influence clearance and stability. |
| Total Body Clearance | 13.41 mL/min/kg | High clearance rate, confirming extensive metabolism and/or excretion. |
| Major Metabolite Identified | 20-bis-ureidothis compound | 17-38% of urinary radioactivity, 26-29% of fecal radioactivity. |
| Recovery of Unchanged Drug | ~0.5-1.3% of administered dose (via urine) | Confirms that very little of the parent drug remains unchanged. |
Here are detailed methodologies for key experiments to study this compound's metabolic stability.
This protocol helps identify how quickly this compound is metabolized and characterizes its major metabolites [1].
This protocol assesses if this compound's metabolism involves key nuclear receptor pathways [2].
The diagram below illustrates the proposed molecular signaling pathway by which this compound and its metabolites may trigger cellular stress responses, based on general principles of xenobiotic metabolism [2].
The pathway illustrates how the metabolism of this compound may generate reactive metabolites or oxidative stress, activating cellular defense mechanisms that ultimately enhance its own detoxification and elimination [2].
OleD is a promiscuous UDP-glycosyltransferase from Streptomyces antibioticus [1] [2]. It is an inverting GT-B fold enzyme that catalyzes the transfer of a sugar (commonly glucose from UDP-glucose) to an acceptor molecule, creating a glycosidic bond [3]. The table below summarizes its key characteristics.
| Property | Description |
|---|---|
| Source Organism | Streptomyces antibioticus [2] [4] |
| Natural Function | Glycosylation of oleandomycin [2] |
| Enzyme Type | UDP-glycosyltransferase (GT-B fold) [1] |
| Common Sugar Donor | UDP-glucose (UDPG) [1] [4] |
| Catalytic Residues | Features a D-X-D motif; H25 is a key catalytic residue in some variants [1] [5] |
| Divalent Cation Requirement | Requires Mn²⁺ or Mg²⁺ for activity [5] [3] |
OleD has been successfully applied to modify a wide range of substrates, as shown below.
| Substrate Class | Example Acceptors |
|---|---|
| Macrolide Antibiotics | Oleandomycin, Erythromycin [2] |
| Flavonoids | Apigenin, Naringenin, Quercetin, Kaempferol [4] |
| Steroids | Various cardiotonic steroids (e.g., digoxin derivatives) [2] [6] |
| Alkaloids | Indole alkaloids [2] |
| Other | Nosiheptide (NOS) [1] |
Here are standard methodologies for working with recombinant OleD.
This is a common first step to produce the enzyme [2] [4].
After expression, purify the enzyme for in vitro reactions [2].
A typical in vitro glycosylation assay is outlined below [1].
Here are solutions to frequently encountered problems.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low or No Conversion | Low enzyme activity/expression | Co-express with molecular chaperones (e.g., DnaK/DnaJ/GrpE) [4]. |
| Inhibition by nucleotide byproducts (UDP) | Add phosphatase to degrade UDP or use a nucleotide sugar recycling system [7]. | |
| Substrate not favored by wild-type OleD | Use engineered OleD variants (e.g., OleD ASP, OleD-10 FG) for enhanced activity and promiscuity [1] [2]. | |
| Poor Enzyme Stability/Reusability | Enzyme denaturation | Immobilize the enzyme. His-tagged OleD can be immobilized on Fe₃O₄/SiO₂/NiO nanoparticles, retaining >60% activity after 7 reuse cycles [4]. |
| Low Solubility of Acceptor | Hydrophobic aglycone | Include a small amount of organic co-solvent like DMSO (e.g., 10% v/v) in the reaction mix [1]. |
Q1: Can OleD glycosylate substrates other than its natural one? Yes, OleD is notably promiscuous. It has been used to glycosylate diverse acceptors, including flavonoids, steroids, and other antibiotics [2] [4]. Its variant, OleD (ASP), shows even broader substrate promiscuity [2].
Q2: How can I improve the yield of my glycosylated product? Beyond using engineered enzyme variants, you can optimize the reaction conditions. Using a sugar nucleotide recycling system can drive the reaction forward by reducing product inhibition and making the process more efficient [7] [3].
Q3: Is OleD a retaining or inverting glycosyltransferase? OleD is an inverting glycosyltransferase. It catalyzes the transfer of a sugar moiety, resulting in an inversion of the anomeric configuration (e.g., from α-linked UDP-glucose to a β-linked glycoside) [3].
Q4: What is the role of metal ions in OleD catalysis? Divalent metal ions like Mn²⁺ or Mg²⁺ are essential cofactors. They coordinate the phosphate groups of the nucleotide sugar donor (e.g., UDP-glucose) within the enzyme's active site, which is crucial for catalysis [5] [3].
Since direct information on rosaramicin is unavailable, please note:
Optimizing the production medium is crucial for maximizing Rosaramicin yield. The table below summarizes the role and optimal selection of key medium components based on general fermentation principles [1].
| Medium Component | Role & Optimization Principle | Considerations for this compound |
|---|---|---|
| Carbon Source | Energy source; slow assimilation can prevent carbon catabolite repression and enhance secondary metabolism [1]. | Prefer slowly metabolized sugars (e.g., galactose, lactose) over glucose to avoid repression [1]. |
| Nitrogen Source | Cell growth and metabolite synthesis; type and concentration significantly influence yield [1]. | Test both organic and inorganic sources; specific amino acids can be precursors or inhibitors [1]. |
| Phosphate | Essential for primary growth; high concentrations often inhibit secondary metabolite production [1]. | Use a lower concentration (often in mM range) suitable for initiating antibiotic production [1]. |
Beyond the medium, the producing strain is critical. This compound is naturally produced by specific Micromonospora strains, such as M. rosaria and M. chalcea [2] [3]. Strain improvement through genetic engineering can directly enhance yield. Introducing sugar biosynthesis genes into Micromonospora rosaria has successfully generated new this compound derivatives and altered production profiles [4].
| Problem | Possible Causes | Recommended Actions |
|---|---|---|
| Low Final Yield | Suboptimal C/N ratio; catabolite repression; inadequate phosphate level; low-producing strain [1]. | Use statistical design (RSM) to optimize medium; replace repressive carbon sources; validate strain performance [1]. |
| High Process Variability | Inconsistent inoculum preparation; undefined medium components (e.g., complex extracts) [1]. | Standardize inoculum age/vigor; use chemically defined media where possible; tightly control pH and temperature [1]. |
| Contamination | Non-sterile operation; compromised reactor integrity; contaminated seed stock. | Review sterile technique; perform integrity checks; prepare new master cell bank. |
| Scale-Up Yield Drop | Poor mass transfer (O₂); shear stress; heterogeneous mixing conditions in large bioreactors [5]. | Optimize aeration/agitation; use scale-down models to mimic large-scale conditions; partner with experienced CDMOs [5]. |
For a systematic approach to medium optimization, follow the workflow below. This leverages statistical Design of Experiments (DoE) for efficient and robust results [1].
Workflow Steps:
For significant leaps in productivity, consider these advanced methods:
The table below summarizes the fundamental characteristics of this compound as a reference point for derivative development [1] [2].
| Property | Description |
|---|---|
| IUPAC Name | {(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-Ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyloxy]-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl}acetaldehyde [2] |
| CAS Number | 35834-26-5 [1] |
| Molecular Formula | C₃₁H₅₁NO₉ [1] |
| Molecular Weight | 581.74 g/mol [1] |
| Aliases | Rosamicin, Juvenimicin A3, M-4365 [1] [2] |
| Category | Macrolide antibiotic [1] |
| Biological Activity | Antibacterial; active against Neisseria gonorrhoeae, Chlamydia trachomatis, Ureaplasma urealyticum, and Mycoplasma hominis [1]. Shows higher concentration in prostate tissue than erythromycin [2]. |
| Producer | Micromonospora rosaria [1] [3] |
While direct data on this compound derivative stability is limited, the table below outlines general factors and a potential engineering strategy based on related research.
| Factor | Consideration / Strategy |
|---|---|
| Inherent Stability | The core structure contains an aldehyde group and an epoxide [1], which can be reactive and may influence stability. |
| Glycosylation Strategy | Introducing a second deoxyhexose sugar (d-mycinose) to the C-21 position of the this compound aglycone core via genetic engineering of the producing strain can create novel derivatives (e.g., 23-O-mycinosyl-20-deoxo-20-dihydro-12,13-deepoxyrosamicin) [3]. This demonstrates a method to alter the chemical structure, which can be explored to improve stability and other properties. |
The following methodology, adapted from published research, details how to generate this compound derivatives through biosynthetic engineering [3].
Objective: To produce novel mycinosyl this compound derivatives by introducing d-mycinose biosynthetic genes into the Micromonospora rosaria host.
Key Materials:
Methodology:
pSETmycinose.pSETmycinose into Micromonospora rosaria cells via intergeneric conjugation from E. coli.The diagram below outlines a logical workflow for a project aimed at enhancing this compound stability, based on the engineering strategy described above.
Here are some anticipated questions that could form the basis of your troubleshooting guide.
Q1: What are the major chemical liabilities in the this compound structure that could lead to instability? A1: The core structure of this compound contains functional groups that are potentially reactive, including an aldehyde and an epoxide [1]. Degradation pathways could involve nucleophilic attack on the epoxide, oxidation of the aldehyde, or hydrolysis. A full stability study under various stress conditions (pH, temperature, light) is needed to identify the primary degradation pathways.
Q2: What is a proven genetic strategy to create this compound derivatives? A2: Research has successfully produced new derivatives by introducing the d-mycinose biosynthetic gene cluster from Micromonospora griseorubida into Micromonospora rosaria using the ΦC31-derived integration vector pSET152. This led to the biosynthesis of a mycinosyl rosamicin derivative, demonstrating that glycosylation is a viable approach for structural modification [3].
Q3: Where can I find detailed physicochemical properties for this compound? A3: Suppliers and chemical databases provide information such as the molecular formula (C₃₁H₅₁NO₉), molecular weight (581.74 g/mol), melting point (119-122 °C), and solubility profiles (e.g., soluble in DMSO, ethanol, DMF) [1]. This data is crucial for planning experiments.
I hope this structured information provides a solid starting point. To develop a more comprehensive support center, the following steps would be highly beneficial:
The table below summarizes the core characteristics and comparative findings based on historical experimental data.
| Feature | Rosamicin | Lincomycin |
|---|---|---|
| Antibiotic Class | Macrolide [1] [2] | Lincosamide [3] [4] |
| Production Source | Micromonospora rosaria [1] | Streptomyces lincolnensis [3] |
| Primary Mechanism | Binds to the 23S rRNA of the 50S bacterial ribosomal subunit, inhibiting protein synthesis [1] | Binds to the 23S rRNA of the 50S bacterial ribosomal subunit, inhibiting protein synthesis [3] |
| Spectrum of Activity | Gram-positive bacteria and enhanced activity against Gram-negative bacteria (e.g., Enterobacteriaceae, Pseudomonas) [1] | Primarily Gram-positive cocci and anaerobic bacteria [3] [5] |
| Cross-Resistance with Erythromycin | Incomplete [1] [2]. Active against some erythromycin-resistant S. aureus strains [2]. | Incomplete [1] |
| Key Experimental Finding | More active than erythromycin against Gram-negative strains at pH 7.2, 7.6, and 8.0 [1] | Use is reserved for serious infections in penicillin-allergic patients due to toxicity risks (e.g., CDAD) [6] [5] |
The most direct evidence comes from a 1974 comparative study, which used broth dilution assays to evaluate activity against Gram-positive organisms [1].
The key findings are based on standardized antimicrobial testing protocols. Here is a detailed breakdown of the core methodology cited in the search results.
This technique was used to determine the Minimum Inhibitory Concentration (MIC) - the lowest concentration of an antibiotic that prevents visible bacterial growth.
The following diagram illustrates the shared target and common resistance mechanism that underpin the cross-resistance relationships between macrolides, lincosamides, and streptogramin B antibiotics (MLS(_B) resistance).
This shared resistance mechanism is why cross-resistance between these classes is often observed. The incomplete nature of this cross-resistance, as seen with rosamicin, suggests that additional structural differences between the antibiotics affect how they interact with the binding site, even when it is modified [7] [3].
The table below summarizes key quantitative findings from experimental studies, primarily in canine models, with supporting data from human tissue.
| Antibiotic | Subject | Prostatic Secretion Concentration | Prostatic Tissue Concentration | Key Comparative Finding |
|---|---|---|---|---|
| Rosamicin | Dog (Normal Prostate) | Highly concentrated [1] | Significantly higher than erythromycin [1] | Achieved significantly higher concentrations in both tissue and secretion compared to erythromycin in normal prostates [1]. |
| Rosamicin | Dog (Infected Prostate) | High (though lower than in normal) [1] | Information missing | Remained highly concentrated in secretion, though levels were significantly lower than in normal glands [1]. |
| Erythromycin | Dog (Normal Prostate) | Significantly less concentrated than rosamicin [1] | Significantly less concentrated than rosamicin [1] | Demonstrated lower concentration ratios in prostatic secretion, interstitial fluid, and tissue [2]. |
| Rosamicin | Human (Prostatic Tissue) | Information missing | Information missing | The difference in prostatic concentration was even more pronounced in human tissue obtained by transurethral resection [2]. |
The data in the table above is derived from the following key experimental studies.
1. Canine Model of Prostatic Distribution [1] [2]
2. Human Prostatic Tissue Study [2]
The workflow of the primary canine study can be visualized as follows:
Beyond tissue penetration, the overall pharmacokinetic and antibacterial properties of these drugs differ significantly. The table below summarizes these key differences.
| Property | Rosamicin (Rosaramicin) | Erythromycin |
|---|---|---|
| Drug Class | Lipid-soluble basic macrolide [1] | Macrolide [3] |
| Gram-positive Activity | Good activity; inhibits most strains (e.g., S. aureus, streptococci) at 0.02-4.0 µg/ml [4] | Good activity against susceptible strains [3] |
| Gram-negative Activity | Better than erythromycin; active against Enterobacteriaceae and some Pseudomonas [4] | Generally poorer; many strains of H. influenzae are resistant [3] |
| Oral Bioavailability | Low (~32-39%) due to extensive first-pass metabolism [5] | Variable (18-45%), acid-labile [3] |
| Volume of Distribution | Large (3.78 L/kg), indicating extensive tissue distribution [5] | Information missing |
| Metabolism | Extensive; major metabolite is 20-bis-ureidothis compound [5] | Partially metabolized by CYP3A4 to N-desmethylerythromycin [3] |
| Elimination Half-life | ~3.28 hours (elimination phase after IV) [5] | ~1-3 hours (varies by formulation) [6] [3] |
| Primary Route of Elimination | Feces (as metabolites) [5] | Liver; <5% excreted unchanged in urine [3] |
The relationship between rosamicin's pharmacokinetics and its prostatic penetration is tied to its physical properties and metabolic fate, as shown below:
The experimental data suggested that rosamicin's broad spectrum and high prostatic concentration made it a promising candidate for treating bacterial prostatitis [1] [2]. One clinical study also showed that this compound was effective in eradicating Chlamydia trachomatis cervical infection, though a high incidence of gastrointestinal side effects and elevated liver enzymes were noted [7].
It is important to note that the most compelling data for rosamicin's prostatic penetration comes from older studies (1970s-1980s). As a researcher, you may find it valuable to investigate why its development did not progress further, which could provide insights into drug design and toxicity profiles.
The following table consolidates quantitative data from studies that directly compared the Minimum Inhibitory Concentration (MIC) of rosaramicin against other antibiotics for Ureaplasma strains.
| Antibiotic Class | Antibiotic Name | MIC Range (μg/mL) Against U. urealyticum [1] | Activity Notes |
|---|---|---|---|
| Macrolide | This compound | 0.031 - 4.0 [1] | Good inhibitory action; often bactericidal at or near MIC levels for bovine strains [2]. |
| Tetracycline | Tetracycline | ≤0.5 - 256 [1] | Wider range indicates presence of resistant strains; primarily bacteriostatic [3]. |
| Macrolide | Erythromycin | ≥1 - 64 [1] | Shows higher MICs than this compound in this study. |
| Tetracycline | Minocycline | Not fully quantified | Good inhibitory action, but often not bactericidal at tested levels for bovine strains [2]. |
The data in the table above was generated using standardized methodologies crucial for reproducibility. Here are the details of the key experiments cited.
This study established a method for determining MICs that is compatible with contemporary standards.
This earlier study compared the inhibitory and cidal action of this compound and minocycline.
Understanding how an antibiotic works and how resistance develops is critical in drug development.
To visually summarize the core mechanistic and experimental concepts, the following diagrams are provided.
This compound's Mechanism of Action
Ureaplasma Susceptibility Testing Workflow
The data indicates that This compound demonstrates potent in vitro activity against Ureaplasma species, often superior to erythromycin and minocycline in the studies cited, with the added benefit of frequently being bactericidal [2] [1]. This profile suggests it could be a valuable candidate for further investigation, especially for infections where bactericidal action is desired.
However, it is crucial to note that the most recent and comprehensive data available from the search is from 2025, which focuses on resistance mechanisms [5] [6] rather than on this compound itself. The experimental data for this compound comes from studies published in the 1980s. Therefore, its activity against contemporary, multidrug-resistant pathogens is not established here.
For a complete assessment, future work should involve:
The table below summarizes the key experimental findings and methodologies from foundational studies on this compound.
| Aspect | Experimental Findings for this compound | Experimental Methodology |
|---|---|---|
| Ribosome Subunit Specificity | Binds specifically to the 50S and 70S ribosomal subunits. No detectable binding to the 30S subunit [1]. | Sucrose gradient centrifugation, Gel exclusion chromatography, Equilibrium dialysis [1]. |
| Binding Affinity Correlation | Binding affinity of this compound and dihydrothis compound to E. coli ribosomes correlates with their minimal inhibitory concentration (MIC) in microorganisms [1]. | Equilibrium dialysis to evaluate binding parameters [1]. |
| High-Affinity Binding Site Proteins | Photoinduced covalent binding labels proteins L18 and L19 to a larger extent, identifying them as part of the high-affinity binding site [2]. | Photoinduced affinity labeling followed by bidimensional electrophoresis. Use of puromycin as an effector to compete for binding sites [2]. |
| Comparison with Dihydrothis compound | The dihydroderivative shows a similar, specific binding profile to the 50S and 70S subunits [1]. | Same methodologies as above; synthesis of [3H]dihydrothis compound used for tracing [1]. |
To help visualize the experimental process used in these studies, the following diagram outlines the key workflow for identifying this compound's binding site.
Experimental Workflow for this compound Binding Site Identification
The diagram below illustrates the key finding of where this compound binds on the E. coli ribosome.
This compound Binding Site on the E. coli Ribosome
The following table consolidates the key information on the spectrum and activity of each antibiotic.
| Feature | Rosaramicin | Tylosin |
|---|---|---|
| Antibiotic Class | Macrolide [1] [2] | Macrolide [3] [4] |
| Primary Spectrum | Gram-negative bacteria, some Gram-positive [1] [2] [5] | Gram-positive bacteria, Mycoplasma species [3] [4] |
| Reported Activity | • Good inhibitory action against Ureaplasma sp. [6] • Active against Neisseria gonorrhoeae, Chlamydia trachomatis, Ureaplasma urealyticum, Mycoplasma hominis [1] • Activity against MRSA (and enhanced activity for its derivative, 10,11-dihydrorosamicin) [5] | • Wide activity against Gram-positive bacteria (e.g., Staphylococcus, Streptococcus) [4] • Extremely active against Mycoplasma species [4] • Active against Streptococcus suis [3] | | Potency against MRSA | Moderate; its derivative shows 2-4 fold higher activity [5] | Information not available in search results | | Special Notes | More concentrated in the prostate than erythromycin in animal studies [2] | Also exhibits anti-protozoal activity against Toxoplasma gondii [7] |
The table below presents key quantitative data from specific experimental models.
| Parameter | This compound (vs. Bovine Ureaplasma sp.) [6] | Tylosin (vs. Streptococcus suis in Pigs) [3] |
|---|---|---|
| Test System | In vitro (52 bovine strains) | In vitro & Ex vivo (PK/PD modeling in pigs) |
| MIC | Good inhibitory action (specific MIC values not listed in abstract) | 0.25 μg/mL |
| MBC | Ureaplasmacidal at or near inhibitory levels for most strains | 1 μg/mL |
| Key Finding | This compound was ureaplasmacidal, while minocin (control) was not. | The killing curve showed time-dependent activity. A dosage of 5.32–19.50 mg/kg every 24 h was calculated to be effective. |
Here are the methodologies used in the cited studies to generate the data presented above.
For this compound Activity (against Ureaplasma): The study [6] compared the in vitro activity of this compound and Minocin against 52 bovine Ureaplasma strains. The methodology involved:
For Tylosin PK/PD (against S. suis): The study [3] established a rational dosage for Tylosin in pigs using PK/PD modeling:
The following diagram illustrates the general experimental workflow for comparing antibiotic activity, as reflected in the analyzed studies.
Although a direct comparison isn't possible, understanding azithromycin's performance in clinical trials and its mechanism of action can be valuable for contextualizing future research on rosaramicin.
Mechanism of Action and Immunomodulatory Effects
Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [1]. Beyond its antibacterial activity, azithromycin has recognized immunomodulatory effects, which are complex and involve multiple pathways [2].
The diagram below illustrates azithromycin's dual mechanisms of antibacterial action and immunomodulatory effects.
Clinical Efficacy Data in Community-Acquired Pneumonia
A 2021 systematic review and meta-analysis provides quantitative data on the efficacy of azithromycin in combination with a beta-lactam for treating Community-Acquired Pneumonia (CAP) in hospitalized adults [3]. The data is summarized in the table below.
| Therapy Combination | Clinical Success Rate | Common Pathogen Isolates | Average Length of Hospital Stay |
|---|---|---|---|
| Azithromycin + Beta-lactam | 87.55% (after 10-14 days) | Streptococcus pneumoniae (80 isolates) | 8.45 days |
| Clarithromycin + Beta-lactam | 75.42% (after 5-7 days) | Streptococcus pneumoniae (130 isolates) | 7.25 days |
Source: [3]
Experimental Protocol from Clinical Studies
The data in the table above was derived from a systematic review conducted according to the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines [3]. Here is a simplified workflow of the methodology:
The table below summarizes key experimental data available for this compound. Please note that while it provides a foundation, it lacks direct information on pH-dependent activity against Enterobacteriaceae.
| Parameter | Experimental Data / Findings | Source Context |
|---|---|---|
| Class | Macrolide antibiotic | [1] [2] |
| In vitro Activity | Similar to erythromycin; active against penicillin-susceptible and multiply-resistant pneumococci. | [2] |
| Metabolism | Extensively metabolized. Serum levels of unchanged drug were only 19% of total radioactivity after administration. | [3] |
| Major Metabolite | 20-bis-ureidothis compound | [3] |
| Primary Excretion | Feces (86.7% of administered dose); Urine (7.0% of administered dose). | [3] |
| Bioavailability | 32-39% (oral administration) | [3] |
| Serum Half-life (Elimination) | 3.28 hours | [3] |
| Volume of Distribution | 3.78 L/kg, indicating extensive tissue distribution. | [3] |
| Efficacy in Animal Model | Less effective than penicillin G in treating experimental pneumococcal meningitis in rabbits. | [1] |
Although direct data for this compound is unavailable, research on other antibiotics confirms that pH is a critical factor influencing efficacy. The table below summarizes how pH affects different antibiotic classes, which may provide useful context for designing your own experiments with this compound.
| Antibiotic Class | Effect of Alkaline pH | Effect of Acidic pH |
|---|---|---|
| Aminoglycosides & Macrolides | Reduced activity [4] | - |
| Beta-lactams | - | Increased activity [4] |
| Quinolones (e.g., Levofloxacin) | - | Reduced activity (observed in Gram-negative rods) [4] |
| Monobactams (e.g., Aztreonam) | - | Reduced activity (observed on P. aeruginosa) [4] |
This general relationship can be visualized in the following diagram:
To facilitate your own research, here are detailed methodologies from the studies cited.
The table below summarizes key experimental data for Rosaramicin and Penicillin G from a rabbit model of pneumococcal meningitis [1] [2].
| Antibiotic | Class | MIC/MBC (μg/ml) Streptococcus pneumoniae | CSF Concentration (μg/ml) | Bacterial Reduction in CSF (log10 CFU/ml) | Cure Rate (5-day treatment) |
|---|---|---|---|---|---|
| This compound | Macrolide | 0.25 / 0.50 | 1.54 (peak) | 6.2 ± 0.5 → 3.36 ± 1.12 | 5/15 (100 mg/kg/day) |
| Penicillin G | Beta-lactam | 0.03 / 0.06 | Similar to this compound | 6.4 ± 0.36 → 1.3 ± 0.67 | 7/10 (100 mg/kg/day) |
Key Findings from the Comparison:
The key experiments cited above were conducted using the following protocols [1] [2]:
Animal Model Induction:
Treatment Groups and Dosing:
Efficacy Assessment:
Pharmacokinetic Measurement:
The workflow of this experimental study can be visualized as follows:
While direct comparative data for this compound against other macrolides in veterinary use is scarce, other macrolides and related antibiotics are well-established.
Irritant